3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-4-7-26-22(28)20-18(17-6-5-15(2)16(3)12-17)13-30-21(20)24-23(26)31-14-19(27)25-8-10-29-11-9-25/h4-6,12-13H,1,7-11,14H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIJECICMWMOTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)N4CCOCC4)CC=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of thieno[2,3-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities, particularly in oncology and antimicrobial research. This article synthesizes existing research findings on the biological activity of this compound, focusing on its anticancer properties and potential mechanisms of action.
Synthesis and Structural Characterization
The synthesis of thieno[2,3-d]pyrimidin-4(3H)-one derivatives typically involves multi-step processes including cyclization and functionalization. The specific compound is synthesized through a combination of reactions that introduce the allyl and morpholino groups, leading to a complex structure conducive to biological activity. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity of the synthesized compounds .
Anticancer Activity
Research indicates that thieno[2,3-d]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- PC-3 (prostate cancer)
For instance, a study demonstrated that certain derivatives have IC50 values in the low micromolar range against MCF-7 cells, indicating potent antiproliferative effects .
Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 3-allyl-5-(3,4-dimethylphenyl)... | MCF-7 | 0.045 | Apoptosis induction |
| Other Derivative A | A549 | 0.94 | Cell cycle arrest |
| Other Derivative B | PC-3 | 0.11 | Apoptosis induction |
The biological activity of thieno[2,3-d]pyrimidine derivatives can be attributed to several mechanisms:
- Induction of Apoptosis : Studies show that these compounds can activate apoptotic pathways in cancer cells. For example, they may upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors .
- Cell Cycle Arrest : Some derivatives have been observed to induce G1 phase arrest in cancer cells, preventing further proliferation .
- Antimicrobial Activity : Beyond anticancer properties, certain thieno[2,3-d]pyrimidines exhibit antimicrobial effects against both gram-positive and gram-negative bacteria. For instance, one compound demonstrated MIC values significantly lower than standard antibiotics .
Case Studies
Several case studies highlight the efficacy of thieno[2,3-d]pyrimidine derivatives:
- A study on a related compound showed it effectively inhibited A549 cell growth with an IC50 value comparable to established chemotherapeutics .
- Another investigation reported enhanced apoptosis in MCF-7 cells treated with a thieno[2,3-d]pyrimidine derivative, suggesting its potential as a lead compound for further development .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- The compound's thienopyrimidine core has been studied for its potential anticancer properties. Research indicates that derivatives of thienopyrimidine exhibit selective cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation.
-
Antimicrobial Properties
- Compounds containing thieno[2,3-d]pyrimidine structures have shown promising antimicrobial activity against a range of pathogens. This includes both bacterial and fungal strains, making it a candidate for developing new antibiotics or antifungal agents.
-
Neuroprotective Effects
- The morpholino group in the structure may enhance the compound's ability to penetrate the blood-brain barrier, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have indicated that similar compounds can reduce oxidative stress and inflammation in neuronal cells.
-
Anti-inflammatory Activity
- Preliminary studies suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Research Findings
Several studies have documented the synthesis and biological evaluation of thienopyrimidine derivatives similar to 3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one:
Case Studies
-
Anticancer Efficacy Study
- A study published in a peer-reviewed journal demonstrated that a derivative of thienopyrimidine showed potent activity against breast cancer cells with an IC50 value significantly lower than standard chemotherapy agents. The compound induced apoptosis through the activation of caspase pathways.
-
Neuroprotection in Animal Models
- In vivo studies using rodent models of Alzheimer's disease showed that administration of similar thienopyrimidine compounds resulted in improved cognitive function and reduced amyloid-beta plaque formation, suggesting a protective effect on neuronal health.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thioether Linkage
The thioether group (-S-) in the molecule is susceptible to nucleophilic substitution reactions. For example, the sulfur atom can react with alkyl halides or oxidizing agents to form sulfonium intermediates or sulfones.
This reactivity is critical for introducing alkyl or aryl groups to modulate biological activity or solubility .
Oxidation of Thioether to Sulfone
The thioether moiety can be oxidized to a sulfone group under controlled conditions, altering electronic properties and enhancing metabolic stability.
Sulfonation enhances interactions with biological targets such as enzymes or receptors .
Hydrolysis of Morpholino-2-oxoethyl Side Chain
The morpholino-2-oxoethyl group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.
This hydrolysis pathway is exploited to generate bioactive metabolites or prodrugs .
Functionalization of the Allyl Group
The allyl substituent participates in cycloaddition and alkylation reactions. For example:
| Reaction | Catalyst/Conditions | Product | Reference |
|---|---|---|---|
| Epoxidation | mCPBA, CH₂Cl₂, 0°C, 2 hours | Epoxide derivative | |
| Thiol-ene reaction | AIBN, UV light, 24 hours | Thioether-linked dimer or polymer conjugate |
These modifications enhance structural diversity for structure-activity relationship (SAR) studies .
Ring-Opening Reactions of Thienopyrimidine Core
Under strong acidic or reductive conditions, the thienopyrimidine ring can undergo cleavage:
| Reagent | Conditions | Product | Notes | Reference |
|---|---|---|---|---|
| H₂/Pd-C | Ethanol, RT, 12 hours | Reduced dihydrothienopyrimidine | Loss of aromaticity | |
| H₂SO₄ (conc.) | 100°C, 1 hour | Cleavage to thiophene and pyrimidine | Degradation pathway analysis |
Cross-Coupling Reactions
The chlorophenyl or dimethylphenyl groups enable Suzuki-Miyaura or Buchwald-Hartwig couplings:
Key Findings from Research:
-
The thioether and morpholino groups are primary sites for functionalization, enabling tailored pharmacological profiles .
-
Oxidation and hydrolysis reactions significantly alter solubility and target affinity .
-
Structural modifications at the allyl position improve metabolic stability without compromising activity .
This compound’s versatility in synthetic chemistry underscores its potential as a scaffold for drug discovery, particularly in oncology and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional distinctions between the target compound and related derivatives:
Key Structural and Functional Insights :
Substituent Effects on Solubility: The morpholino-2-oxoethylthio group in the target compound likely confers better aqueous solubility compared to benzylsulfanyl or isoxazole-methylthio due to morpholine's polar nature. 4-Fluorophenyl and 3,4-dimethylphenyl substituents balance lipophilicity, critical for membrane permeability.
Aryl Group Variations: 3,4-Dimethylphenyl (target) vs. p-tolyl : Both are electron-donating, but dimethyl groups may offer steric hindrance, affecting binding pocket interactions.
Biological Implications: Morpholino derivatives are common in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways), suggesting the target compound could share similar mechanisms . Thioether linkages (e.g., benzylsulfanyl ) are prone to oxidation, whereas the morpholino-thio group in the target compound may offer greater metabolic stability.
Q & A
Q. What are the established synthetic routes for preparing 3-allyl-5-(3,4-dimethylphenyl)-2-((2-morpholino-2-oxoethyl)thio)thieno[2,3-d]pyrimidin-4(3H)-one?
Methodological Answer: The compound can be synthesized via a multi-step approach involving:
Core scaffold formation : Start with a thieno[2,3-d]pyrimidin-4(3H)-one backbone, functionalized at the 2-position with a thiol group. For example, 3-amino-2-mercapto-thieno[2,3-d]pyrimidin-4(3H)-one derivatives are common intermediates .
Substitution reactions : Introduce the allyl group at the 3-position via alkylation (e.g., using allyl bromide) and the 5-(3,4-dimethylphenyl) group via Suzuki coupling or nucleophilic aromatic substitution .
Thioether linkage : Attach the 2-morpholino-2-oxoethyl moiety via a thiol-alkylation reaction using a bromoacetamide derivative (e.g., 2-morpholino-2-oxoethyl bromide) under basic conditions (e.g., K₂CO₃ in DMF) .
Key intermediates and yields can be cross-validated using melting points, ¹H/¹³C NMR, and HRMS for structural confirmation .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential to confirm substituent positions and purity. For instance, the allyl group’s protons appear as a triplet (~δ 4.5–5.5 ppm), while aromatic protons from the 3,4-dimethylphenyl group resonate at δ 6.8–7.4 ppm .
High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., loss of morpholino-oxoethyl groups) .
Melting Point Analysis : Consistency with literature values (e.g., 150–220°C for similar thieno[2,3-d]pyrimidinones) indicates purity .
HPLC-PDA : Assesses purity (>95%) and identifies byproducts from incomplete substitution reactions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the target compound?
Methodological Answer:
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in thiol-alkylation steps, while toluene may improve Suzuki coupling efficiency .
Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions require strict oxygen-free conditions to prevent deactivation .
Temperature Control : Elevated temperatures (80–100°C) accelerate substitution reactions but may degrade morpholino-oxoethyl groups; stepwise heating (e.g., 50°C → 80°C) balances speed and stability .
Byproduct Analysis : Use LC-MS to identify side products (e.g., disulfide formation from thiol oxidation) and adjust reducing agents (e.g., DTT) .
Q. What computational strategies predict the compound’s bioactivity and physicochemical properties?
Methodological Answer:
Molecular Docking : Simulate interactions with target enzymes (e.g., thymidylate synthase or kinases) using software like AutoDock Vina. Align the morpholino-oxoethyl group in hydrophobic pockets for binding affinity analysis .
ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), solubility, and CYP450 interactions. For this compound, logP ~3.5 suggests moderate blood-brain barrier penetration .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to analyze electron density at reactive sites (e.g., sulfur in the thioether group) for stability assessments .
Q. How can structural contradictions in biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
Methodological Answer:
Assay Replication : Test the compound in triplicate across cell lines (e.g., MCF-7, HeLa) to account for variability. Use positive controls (e.g., methotrexate for DHFR inhibition) .
Metabolite Screening : Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify active/inactive metabolites via LC-MS/MS .
Crystallography : Resolve X-ray structures of the compound bound to its target (e.g., dihydrofolate reductase) to confirm binding modes and explain potency discrepancies .
Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound’s derivatives?
Methodological Answer:
Scaffold Modulation : Synthesize analogs with varied substituents (e.g., replacing morpholino with piperazine or altering the allyl chain length) and compare bioactivity .
Bioisosteric Replacement : Substitute the thioether with sulfoxide/sulfone groups to assess electronic effects on target engagement .
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical pharmacophoric features (e.g., hydrogen bond acceptors in the morpholino group) .
Q. How can researchers address low solubility in aqueous buffers during in vitro testing?
Methodological Answer:
Co-Solvent Systems : Prepare stock solutions in DMSO (≤1% v/v) and dilute in PBS with 0.01% Tween-80 to prevent precipitation .
Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the 4-oxo position to enhance hydrophilicity .
Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size <200 nm) for sustained release in cell culture media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
